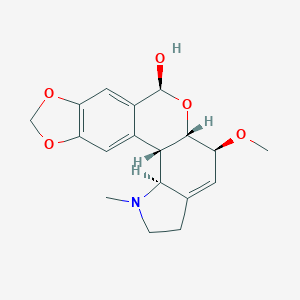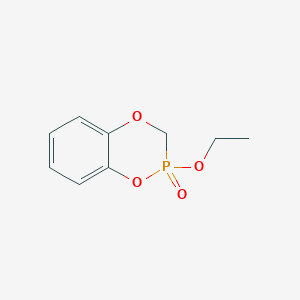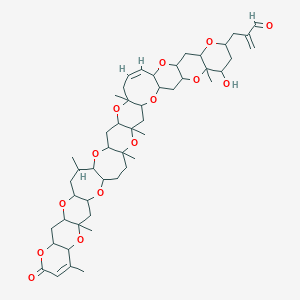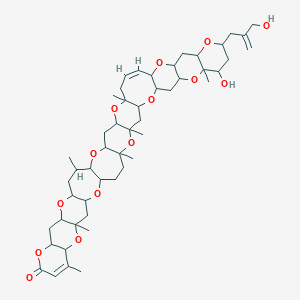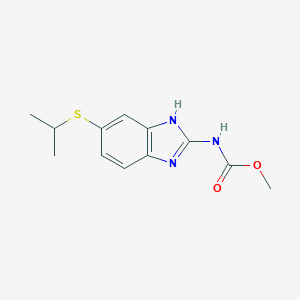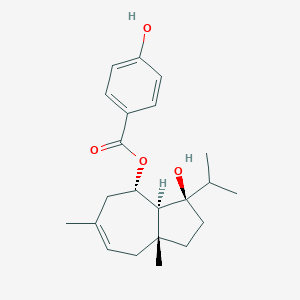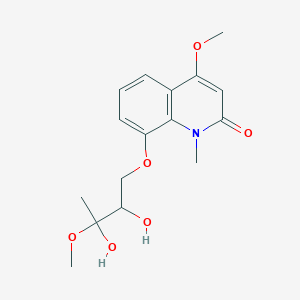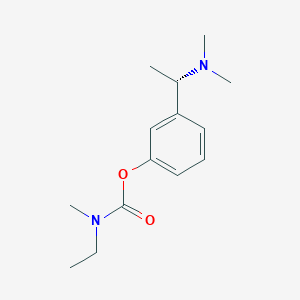
Rivastigmine
Overview
Description
Rivastigmine is a parasympathomimetic or cholinergic agent used for the treatment of mild to moderate dementia of the Alzheimer’s type . It is a cholinesterase inhibitor that inhibits both butyrylcholinesterase and acetylcholinesterase . It is used to treat mild to moderate dementia caused by Alzheimer’s or Parkinson’s disease .
Synthesis Analysis
The synthesis of Rivastigmine involves several steps, including the screening of various compounds, derivatization and chiral analysis of compounds, and upscaling of transamination . The final product is (S)-3-[1-(Dimethylamino)ethyl]phenyl ethyl(methyl)carbamate [(S)-Rivastigmine, (S)-1] .
Molecular Structure Analysis
The molecular structure of Rivastigmine is C14H22N2O2 . More detailed information about its molecular structure can be found in various scientific resources .
Chemical Reactions Analysis
Rivastigmine undergoes various chemical reactions during its synthesis process . In addition, it has been studied in different formulations, such as nasal liposomal and PLGA nanoparticle formulations, which showed promising pharmacokinetic features .
Physical And Chemical Properties Analysis
Rivastigmine is a solid substance . More detailed information about its physical and chemical properties can be found in various scientific resources .
Scientific Research Applications
Alzheimer’s Disease Treatment
Scientific Field
Application Summary
Rivastigmine is a reversible cholinesterase inhibitor indicated for the treatment of all stages of Alzheimer’s disease (AD). It is used in combination with Memantine for the treatment of mild to moderate Alzheimer’s disease .
Methods of Application
The study involved searching the Chinese and English literature for trials where Rivastigmine was combined with Memantine for the treatment of Alzheimer’s disease. The trial group included patients treated with the combination, while the control group included patients treated with either Rivastigmine or Memantine alone. The researchers performed screening for inclusion, quality evaluation, risk assessment, and statistical analysis of mental status scores and adverse events using a generalized linear model Meta-analysis with Markov chain Monte Carlo algorithm .
Results
The study included 8 publications containing 382 patients in the trial group and 376 patients in the control group, for a total of 758 patients. The results showed that the combination of Rivastigmine and Memantine has an advantage over single dosing in improving mental status in mild to moderate Alzheimer’s disease .
Transdermal Patch Formulation
Scientific Field
Application Summary
Rivastigmine is also available in a transdermal patch formulation, which allows smooth and continuous drug delivery. Its tolerability, efficacy, and convenience of use increase treatment compliance .
Methods of Application
The study was an open-label, randomized, balanced, two-period, two-sequence, cross-over study of healthy adults. The treatment period consisted of two 5-day study periods during which consecutive daily application of the investigational patches with a release rate of 13.3 mg/24 h Rivastigmine took place. Serial blood samples were collected to measure plasma concentrations. Adhesion and skin irritation assessments were performed after application of patches .
Results
The point estimates and 90% confidence intervals of pharmacokinetic parameters at steady state demonstrated that both patches were bioequivalent. Evaluation of patch adhesion showed better skin adherence for RIV-TDS as well as dermal response scores (skin tolerability after removal) .
Treatment of Vascular Dementia
Scientific Field
Application Summary
Rivastigmine has been suggested to be beneficial for the treatment of cognitive symptoms of vascular dementia . This is based on a meta-analysis that included one large study .
Methods of Application
The study was a meta-analysis that included various trials where Rivastigmine was used for the treatment of vascular dementia. The researchers performed a systematic review of the literature, quality evaluation, risk assessment, and statistical analysis of cognitive scores and adverse events .
Results
The results suggested that Rivastigmine may have a positive effect on the cognitive symptoms of vascular dementia .
Intranasal Application for Brain Delivery
Application Summary
Rivastigmine nanoparticles coated with Eudragit have been developed for intranasal application to brain delivery . This novel delivery approach was prompted by the poor bioavailability of Rivastigmine when delivered orally .
Methods of Application
The study involved the fabrication of Rivastigmine nanoparticles to be administered through the intranasal route. Preliminary optimization of processing and formulation parameters was done by the design of an experimental approach. The drug–polymer ratio, stirrer speed, and crosslinking time were fixed as independent variables, to analyze the effect on the entrapment efficiency (% EE) and in vitro drug release of the drug .
Results
The study demonstrated the beneficial properties associated with nanocarriers in the drug delivery system. The rivastigmine nanoparticles were found to be effective for intranasal application to brain delivery .
Management of Parkinson’s Disease Dementia
Application Summary
Rivastigmine has been used in the management of dementia associated with Parkinson’s disease . It is considered a therapeutic advance in the treatment of Alzheimer’s disease and Parkinson’s disease dementia .
Methods of Application
The study was a review of clinical trials and meta-analyses that have shown that Rivastigmine is among the best optional treatments in terms of both function and global cognitive changes, including those patients with concomitant mild–severe small vessel cerebrovascular disease .
Results
The results of the study demonstrated the symptomatic efficacy of Rivastigmine across all stages of Alzheimer’s disease and mild-to-moderate Parkinson’s disease dementia .
Treatment of Small Vessel Cerebrovascular Disease
Application Summary
Rivastigmine has been used in the treatment of small vessel cerebrovascular disease (svCVD), which is a leading cause of dementia and often co-exists in patients with Alzheimer’s disease .
Methods of Application
The study was a review of the efficacy of transdermal Rivastigmine in mild to moderate Alzheimer’s disease patients with svCVD .
Results
The study suggested that Rivastigmine is an approved treatment for the symptomatic management of cognitive deficits in Alzheimer’s disease patients with svCVD .
Safety And Hazards
Rivastigmine may cause serious side effects, including severe or ongoing vomiting or diarrhea, loss of appetite, weight loss, and more . It may also cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .
Future Directions
properties
IUPAC Name |
[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4/h7-11H,6H2,1-5H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVMFMHYUFZWBK-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C)C(=O)OC1=CC=CC(=C1)[C@H](C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023564 | |
| Record name | Rivastigmine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Rivastigmine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015124 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.04e+00 g/L | |
| Record name | Rivastigmine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015124 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Rivastigmine is a carbamate derivative that is structurally related to physostigmine, but not to donepezil and tacrine. The precise mechanism of rivastigmine has not been fully determined, but it is suggested that rivastigmine binds reversibly with and inactivates chlolinesterase (eg. acetylcholinesterase, butyrylcholinesterase), preventing the hydrolysis of acetycholine, and thus leading to an increased concentration of acetylcholine at cholinergic synapses. The anticholinesterase activity of rivastigmine is relatively specific for brain acetylcholinesterase and butyrylcholinesterase compared with those in peripheral tissues. | |
| Record name | Rivastigmine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00989 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Rivastigmine | |
CAS RN |
123441-03-2 | |
| Record name | Rivastigmine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123441-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rivastigmine [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123441032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rivastigmine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00989 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Rivastigmine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbamic acid, N-ethyl-N-methyl-, 3-[(1S)-1-(dimethylamino)ethyl]phenyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.679 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RIVASTIGMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PKI06M3IW0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Rivastigmine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015124 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


